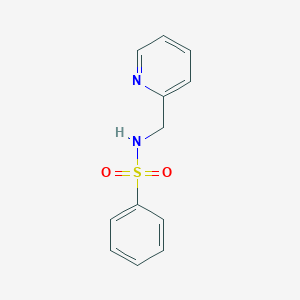
N-(pyridin-2-ylmethyl)benzenesulfonamide
Übersicht
Beschreibung
“N-(pyridin-2-ylmethyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H12N2O2S and a molecular weight of 248.30 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H12N2O2S . The structure includes a benzene ring sulfonamide group attached to a pyridine ring via a methylene bridge .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 248.30 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-(pyridin-2-ylmethyl)benzenesulfonamide derivatives have shown significant antimicrobial activity. For instance, N-pyridin-3-yl-benzenesulfonamide was synthesized and tested against various bacteria, demonstrating great antimicrobial effectiveness (Ijuomah, Ike, & Obi, 2022). Similarly, other derivatives, such as (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, were synthesized and exhibited antimicrobial properties, supported by molecular docking studies (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).
Catalytic Applications
N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives have been explored for their catalytic properties, particularly in the context of transfer hydrogenation of ketones (Ruff, Kirby, Chan, & O'Connor, 2016). These compounds demonstrated efficient catalysis in various conditions, highlighting their potential in chemical synthesis.
Photophysical and Photochemical Properties
Studies have focused on the photophysical and photochemical properties of this compound derivatives. For example, zinc(II) phthalocyanine with benzenesulfonamide derivative substituents has been synthesized, and its properties were investigated for potential photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021). These studies are crucial in understanding the scope of these compounds in light-sensitive applications.
Structural and Supramolecular Studies
N-(2-(Pyridin-2-yl)ethyl) derivatives of benzenesulfonamide have been studied for their molecular and supramolecular structures. Research has revealed interesting hydrogen bonding patterns and π-π stacking interactions, providing insights into their structural characteristics (Jacobs, Chan, & O'Connor, 2013).
Anti-Cancer Research
Some this compound derivatives have been synthesized and evaluated for their anti-cancer activity, particularly against breast cancer cell lines. These studies indicate the potential of these compounds in therapeutic applications (Ghorab, El-Gazzar, & Alsaid, 2014).
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-17(16,12-7-2-1-3-8-12)14-10-11-6-4-5-9-13-11/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNMJYCSSCNVMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



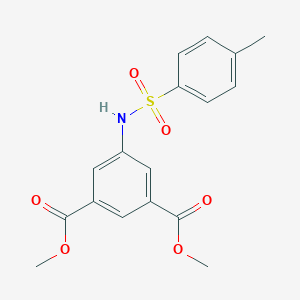
![Dimethyl 5-[({2-nitrophenyl}sulfonyl)amino]isophthalate](/img/structure/B404803.png)
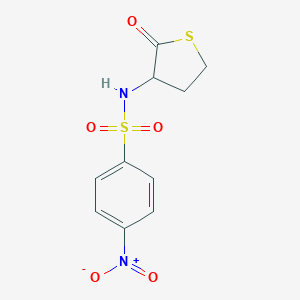
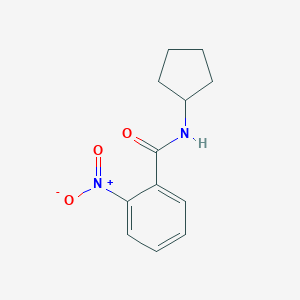
![Dimethyl 5-[(2,6-dimethoxybenzoyl)amino]isophthalate](/img/structure/B404807.png)
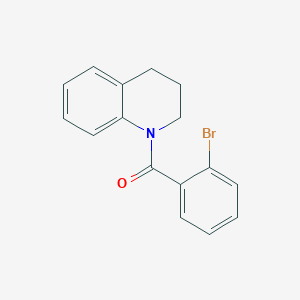

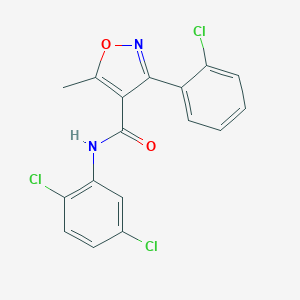
![1-{[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B404814.png)
![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(3,4-dichlorophenyl)ethanone](/img/structure/B404817.png)
![N-(4-methoxyphenyl)-4-{[(1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B404819.png)

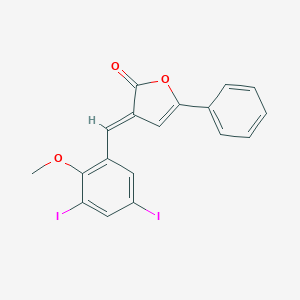
![10-Hexadecyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B404826.png)